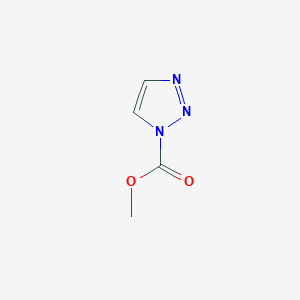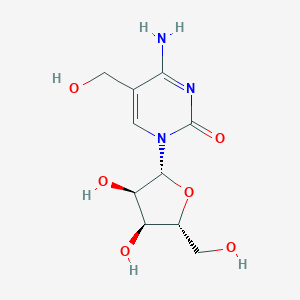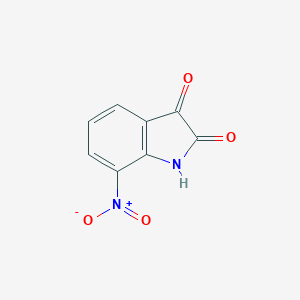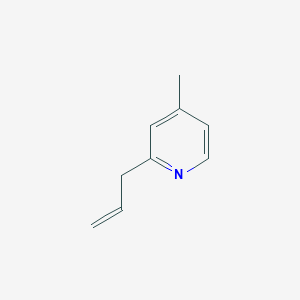
Methyl triazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl triazole-1-carboxylate (MTCA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTCA is a triazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of Methyl triazole-1-carboxylate is not fully understood, but it has been suggested that it may act as an inhibitor of enzymes involved in various cellular processes. In cancer cells, Methyl triazole-1-carboxylate has been shown to induce apoptosis and inhibit cell proliferation.
Effets Biochimiques Et Physiologiques
Methyl triazole-1-carboxylate has been shown to have various biochemical and physiological effects, including the induction of oxidative stress and the inhibition of DNA synthesis. In animal studies, Methyl triazole-1-carboxylate has been shown to have low toxicity and no significant adverse effects on various organs.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl triazole-1-carboxylate has several advantages for lab experiments, including its high purity and stability. However, its limited solubility in water and other solvents may pose a challenge for some experiments.
Orientations Futures
There are several future directions for research on Methyl triazole-1-carboxylate, including the synthesis of new derivatives with improved properties, the study of its mechanism of action in more detail, and the exploration of its potential applications in other fields, such as energy storage and catalysis.
In conclusion, Methyl triazole-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been studied extensively, and it has shown promising results for various applications. Further research is needed to fully understand its potential and to explore new avenues for its use.
Méthodes De Synthèse
Methyl triazole-1-carboxylate can be synthesized through various methods, including the reaction of 3-amino-1,2,4-triazole with methyl chloroformate or the reaction of 3-azido-1,2,4-triazole with methyl chloroformate. These methods have been optimized to yield high purity and high yield of Methyl triazole-1-carboxylate.
Applications De Recherche Scientifique
Methyl triazole-1-carboxylate has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, Methyl triazole-1-carboxylate has been studied for its potential as a herbicide and has shown promising results in inhibiting the growth of weeds. In medicine, Methyl triazole-1-carboxylate has been studied for its potential as an anticancer agent and has shown significant cytotoxic activity against various cancer cell lines. In material science, Methyl triazole-1-carboxylate has been studied for its potential as a building block for the synthesis of functional materials.
Propriétés
Numéro CAS |
117632-76-5 |
|---|---|
Nom du produit |
Methyl triazole-1-carboxylate |
Formule moléculaire |
C4H5N3O2 |
Poids moléculaire |
127.1 g/mol |
Nom IUPAC |
methyl triazole-1-carboxylate |
InChI |
InChI=1S/C4H5N3O2/c1-9-4(8)7-3-2-5-6-7/h2-3H,1H3 |
Clé InChI |
LLSQCRXJNSSQPO-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=CN=N1 |
SMILES canonique |
COC(=O)N1C=CN=N1 |
Synonymes |
1H-1,2,3-Triazole-1-carboxylic acid, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)

